molecular formula C11H8F3NO2 B6269378 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline CAS No. 1204997-10-3

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline

Cat. No.: B6269378
CAS No.: 1204997-10-3
M. Wt: 243.2
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Description

Contextual Background of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation arises from the fact that the quinoline nucleus is a core component in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov

Historically and currently, quinoline derivatives have been central to the development of pharmaceuticals for various diseases. nih.gov Their applications span multiple therapeutic areas, including:

Antimalarial agents: Quinine, an alkaloid from the bark of the Cinchona tree, and synthetic analogues like Chloroquine and Mefloquine are classic examples of quinoline-based drugs.

Antibacterial agents: The fluoroquinolone class of antibiotics, such as Ciprofloxacin and Levofloxacin, features a quinoline core and is crucial in treating bacterial infections.

Anticancer agents: Camptothecin and its derivatives, Topotecan and Irinotecan, are quinoline alkaloids used in cancer chemotherapy.

Antiviral agents: Research has shown that certain quinoline derivatives can inhibit the replication of various viruses. nih.gov

Other therapeutic areas: The versatility of the quinoline scaffold has led to its incorporation into drugs for treating conditions like neurodegenerative diseases, inflammation, and hypertension. nih.gov

The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, through different binding modes makes it a fertile ground for drug discovery and development.

Rationale for Investigating 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline

The specific substitution pattern of this compound provides a clear rationale for its investigation. Each substituent is chosen to modulate the electronic, steric, and pharmacokinetic properties of the molecule in a deliberate manner.

4-Hydroxy Group: The hydroxyl group at the 4-position can engage in hydrogen bonding, a critical interaction for binding to biological targets. It also introduces a degree of polarity to the molecule.

2-Methyl Group: The methyl group can influence the molecule's conformation and provide hydrophobic interactions within a binding pocket. Its presence can also affect the electronic nature of the pyridine ring.

8-Trifluoromethoxy Group (-OCF₃): This is a particularly significant substituent in modern medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can profoundly alter the acidity (pKa) of the nearby nitrogen atom and the reactivity of the benzene portion of the quinoline ring. It is also highly lipophilic, which can enhance membrane permeability and bioavailability. mdpi.combohrium.com Furthermore, it is metabolically very stable, protecting the molecule from oxidative degradation by metabolic enzymes. bohrium.com

The combination of these groups on a quinoline scaffold creates a candidate molecule for screening against a wide range of biological targets, with the expectation of unique activity and a favorable pharmacological profile.

Historical Perspective of Trifluoromethoxy Group Integration in Bioactive Molecules

The use of fluorine in medicinal chemistry has become a powerful strategy to enhance the properties of drug candidates. Initially, research focused heavily on the trifluoromethyl (-CF₃) group, which dates back to the mid-20th century. wikipedia.org The trifluoromethyl group was often used as a bioisostere for a chlorine atom or a methyl group to improve metabolic stability and binding affinity. wikipedia.org

The trifluoromethoxy (-OCF₃) group, while structurally similar, has gained significant attention more recently and is considered a valuable, albeit less explored, substituent. bohrium.comresearchgate.net It is recognized for its unique combination of properties:

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can be advantageous for crossing biological membranes, such as the blood-brain barrier.

Metabolic Stability: Like the -CF₃ group, the carbon-fluorine bonds are extremely strong, rendering the group resistant to metabolic breakdown. mdpi.com

Electronic Effects: It is a potent electron-withdrawing group, which can modulate the electronic environment of the aromatic ring to which it is attached, influencing receptor interactions. bohrium.com

The increasing use of the trifluoromethoxy group reflects a growing sophistication in drug design, where fine-tuning of a molecule's properties is crucial for achieving desired therapeutic outcomes. Its integration into a privileged scaffold like quinoline is a logical step in the exploration of new chemical space for drug discovery.

Scope and Objectives of Academic Research Endeavors Related to this compound

Academic research into a novel compound such as this compound would typically follow a structured, multi-stage approach. The primary objectives would be to synthesize the molecule, characterize its properties, and evaluate its potential as a lead compound for drug development.

The scope of such research would likely include:

Chemical Synthesis and Characterization:

Developing and optimizing a synthetic route to produce the compound in sufficient purity and yield.

Confirming the molecular structure using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Profiling:

Determining key properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa). These parameters are crucial for predicting the compound's behavior in biological systems.

Biological Screening and Evaluation:

Screening the compound against a diverse range of biological targets to identify potential therapeutic applications. Based on the quinoline scaffold, this would include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activity. nih.govresearchgate.netresearchgate.net

If a promising activity is identified, further studies would be conducted to determine its potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action.

Computational Studies:

Employing molecular modeling and docking studies to predict how the compound might interact with specific biological targets and to rationalize its observed activities. acs.org

Using computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties.

The overarching goal of these research endeavors is to establish a structure-activity relationship (SAR) and to assess whether this compound or its derivatives represent a promising starting point for a drug discovery program.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-6-5-8(16)7-3-2-4-9(10(7)15-6)17-11(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRCMDPNVZOOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656278
Record name 2-Methyl-8-(trifluoromethoxy)quinolin-4(1H)-one
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Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204997-10-3, 1154918-12-3
Record name 2-Methyl-8-(trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204997-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline

The de novo synthesis of this compound can be approached through established methodologies for quinoline (B57606) ring formation, utilizing a strategically substituted aniline precursor. The Conrad-Limpach synthesis is a particularly relevant and effective method for obtaining 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. wikipedia.org

Precursor Derivatization Approaches

The most direct synthetic route commences with a precursor that already contains the required trifluoromethoxy group on the aniline ring. The key starting material for this approach is 2-(trifluoromethoxy)aniline . This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its preparation can be achieved through multi-step sequences, for example, from 1,2-dichloro-4-trifluoromethoxybenzene via nitration and subsequent reduction. google.com The availability of this precursor is crucial as it predetermines the position of the trifluoromethoxy group in the final quinoline product.

Another key reactant is ethyl acetoacetate , a β-ketoester that provides the necessary carbon atoms to form the pyridine (B92270) ring of the quinoline core. Specifically, it is the source of the C2-methyl group and the C4-hydroxyl group of the target molecule.

PrecursorRole in Synthesis
2-(Trifluoromethoxy)anilineProvides the benzene (B151609) ring and the C8-trifluoromethoxy substituent.
Ethyl AcetoacetateProvides the atoms for the C2-methyl and C4-hydroxyl groups and completes the heterocyclic ring.

Ring Annulation and Cyclization Reactions for Quinoline Core Construction

The construction of the quinoline core from 2-(trifluoromethoxy)aniline and ethyl acetoacetate is typically achieved via the Conrad-Limpach synthesis. wikipedia.org This process occurs in two main stages:

Condensation: The reaction is initiated by the condensation of the amino group of 2-(trifluoromethoxy)aniline with the keto group of ethyl acetoacetate. This typically occurs at moderate temperatures (around 100-140°C) and often under acidic catalysis, leading to the formation of an enamine intermediate, ethyl 3-(2-(trifluoromethoxy)anilino)but-2-enoate. scribd.comorgsyn.org

Cyclization: The second stage is a thermal intramolecular cyclization (annulation) of the enamine intermediate. This step requires significantly higher temperatures, often around 250°C. The reaction is typically carried out in a high-boiling inert solvent, such as mineral oil or diphenyl ether (Dowtherm A), to achieve the necessary temperature for efficient ring closure. wikipedia.orgorgsyn.orgmdpi.com During this step, an ethanol molecule is eliminated, leading to the formation of the 4-quinolone ring system. wikipedia.org The product, 2-methyl-8-(trifluoromethoxy)quinolin-4(1H)-one, exists in tautomeric equilibrium with its enol form, this compound.

The Conrad-Limpach reaction's regioselectivity is a key consideration. The condensation can theoretically occur at either the keto or ester carbonyl of the β-ketoester. However, reaction conditions can be tuned to favor one pathway. Reaction at lower temperatures generally favors attack at the more reactive keto group, leading to the enamine intermediate required for 4-hydroxyquinoline synthesis (Conrad-Limpach product). scribd.comchempedia.info In contrast, higher initial condensation temperatures can favor reaction at the ester group, which, after cyclization, would yield a 2-hydroxyquinoline (Knorr product). chempedia.info

Introduction of the Trifluoromethoxy Moiety: O-Trifluoromethylation Techniques

An alternative synthetic strategy involves introducing the trifluoromethoxy group at a later stage. This approach would begin with the synthesis of 8-hydroxy-2-methylquinolin-4(1H)-one . The phenolic hydroxyl group at the C8 position can then be converted to a trifluoromethoxy group via O-trifluoromethylation.

This transformation is challenging but can be accomplished using modern electrophilic trifluoromethylating reagents. One prominent class of reagents for this purpose is hypervalent iodine compounds, such as Togni reagents. These reagents can achieve the direct O-trifluoromethylation of phenols under relatively mild conditions, often mediated by a base or a metal catalyst.

Another approach is the silver-mediated oxidative trifluoromethylation, which uses a nucleophilic CF₃ source like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an oxidant. chemicalbook.com This method has been shown to be effective for heteroaromatic alcohols. chemicalbook.com The choice of method would depend on the substrate's functional group tolerance and the desired reaction scale.

Regioselective Functionalization at Positions 2, 4, and 8

The regiochemistry of the final product is dictated by the chosen synthetic pathway. In the primary strategy discussed (Conrad-Limpach synthesis), the positions of the substituents are precisely controlled:

Position 8 (Trifluoromethoxy): This is determined by the starting material, 2-(trifluoromethoxy)aniline . The cyclization occurs at the unsubstituted ortho-position (C6 of the aniline), placing the trifluoromethoxy group at the C8 position of the resulting quinoline.

Position 2 (Methyl) and Position 4 (Hydroxy): These are directly determined by the choice of ethyl acetoacetate as the β-ketoester. The methyl group of the ketoester becomes the C2-substituent, and the ester-derived carbonyl group, after cyclization and tautomerization, becomes the C4-hydroxyl group. wikipedia.org

This method provides a high degree of regiocontrol, making it a reliable strategy for accessing the target molecule without the need for protecting groups or subsequent functionalization steps on the quinoline core.

Synthesis of Analogous 4-Hydroxyquinoline Derivatives with Trifluoromethoxy Substitution

The synthetic methodologies used for the title compound can be adapted to produce a variety of analogous structures with different substitution patterns. The flexibility of quinoline synthesis allows for the introduction of the trifluoromethoxy group at various positions on the carbocyclic ring.

Exploration of Diverse Substituent Patterns

The Conrad-Limpach and Gould-Jacobs reactions are versatile methods for generating diverse 4-hydroxyquinoline derivatives. mdpi.comwikipedia.org By simply changing the aniline precursor, the position of the trifluoromethoxy group can be altered.

For instance:

Using 3-(trifluoromethoxy)aniline as a precursor would lead to a mixture of 5- and 7-trifluoromethoxy substituted quinolines, as cyclization can occur at either ortho position relative to the amino group.

Using 4-(trifluoromethoxy)aniline would yield the corresponding 4-hydroxy-2-methyl-6-trifluoromethoxyquinoline .

Furthermore, the Gould-Jacobs reaction, which utilizes an aniline and an alkoxymethylenemalonate ester, provides access to 4-hydroxyquinolines with a carboxylic acid or ester group at the C3 position. wikipedia.orgthieme-connect.com This offers another axis for structural diversification. For example, reacting 2-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate would ultimately yield 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid, a close analogue to the title compound.

The following table summarizes potential analogous structures and the key precursors required for their synthesis via Conrad-Limpach or similar cyclization reactions.

Target CompoundAniline Precursorβ-Ketoester / Malonate Derivative
4-Hydroxy-2-methyl-8 -trifluoromethoxyquinoline2-(Trifluoromethoxy)anilineEthyl acetoacetate
4-Hydroxy-2-methyl-6 -trifluoromethoxyquinoline4-(Trifluoromethoxy)anilineEthyl acetoacetate
4-Hydroxy-2-methyl-7 -trifluoromethoxyquinoline3-(Trifluoromethoxy)anilineEthyl acetoacetate
4-Hydroxy-8 -(trifluoromethoxy)quinoline-3-carboxylic acid2-(Trifluoromethoxy)anilineDiethyl 2-(ethoxymethylene)malonate
4-Hydroxy-2-(trifluoromethyl )-8-(trifluoromethoxy)quinoline2-(Trifluoromethoxy)anilineEthyl 4,4,4-trifluoroacetoacetate

This modularity in synthetic design allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs targeting trifluoromethoxy-substituted quinolines.

Advanced Reaction Conditions and Catalytic Systems for Efficiency and Selectivity

The synthesis of this compound and its analogs commonly employs variations of classical quinoline syntheses, such as the Conrad-Limpach reaction. wikipedia.org This method involves the condensation of an aniline with a β-ketoester. For the target molecule, the key starting materials are 2-(trifluoromethoxy)aniline and ethyl acetoacetate. The reaction sequence typically involves an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline core.

Traditional Conrad-Limpach syntheses often require harsh conditions, including very high temperatures (around 250 °C) and can result in moderate yields. wikipedia.org Modern advancements focus on improving the efficiency and selectivity of this transformation through optimized reaction conditions and catalytic systems.

Key advancements include:

High-Boiling Point Solvents: The choice of solvent is critical for the thermal cyclization step. Early methods using no solvent gave low yields. The use of high-boiling, inert solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene has been shown to significantly improve yields by facilitating the high-energy cyclization while minimizing side reactions. wikipedia.orgnih.gov Yields can increase as the boiling point of the solvent increases, up to an optimal point. nih.gov

Acid Catalysis: The reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). wikipedia.orgnih.gov These catalysts facilitate both the initial condensation and the subsequent cyclization steps. PPA can serve as both a solvent and an acidic catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinoline derivatives. researchgate.netresearchgate.net This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods by promoting efficient and uniform heating.

Transition-Metal-Free Protocols: Recent research has also explored transition-metal-free approaches, which are advantageous for their lower cost and reduced toxicity. mdpi.com These methods often rely on catalysts like iodine or superacids to promote the cyclization cascade. mdpi.com

The table below summarizes various conditions applied in Conrad-Limpach and related quinoline syntheses, showcasing the impact of different catalysts and energy sources on reaction outcomes.

Starting MaterialsCatalyst/ConditionsSolventTemp. (°C)YieldReference
2-Fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric Acid (PPA)PPA15089% nih.gov
Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoatep-Toluenesulfonic acidToluene14052% chemicalbook.com
Aniline, β-KetoesterHeat (Thermal Cyclization)Mineral Oil~250Up to 95% wikipedia.org
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoateH₂SO₄ (catalytic)2,6-di-tert-butylphenolReflux65% nih.gov
Anilines, Ethyl acetoacetateNone (Solvent-free)MicrowaveN/AHigh researchgate.net

This table is illustrative of conditions used for synthesizing substituted 4-hydroxyquinolines and may not represent direct synthesis of the title compound.

Challenges and Advancements in Synthetic Route Design for Fluorinated Quinolines

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into the quinoline scaffold presents unique challenges and has driven significant advancements in synthetic chemistry.

Challenges:

Substituent Effects: The 8-trifluoromethoxy group is strongly electron-withdrawing. This property deactivates the aniline precursor (2-trifluoromethoxyaniline) towards electrophilic aromatic substitution, which is a key step in many classical quinoline syntheses like the Conrad-Limpach and Skraup reactions. wikipedia.org This deactivation can lead to sluggish reactions and require more forcing conditions.

Harsh Reaction Conditions: Traditional methods for constructing the quinoline ring often necessitate high temperatures and strongly acidic media. nih.gov These conditions can be incompatible with sensitive functional groups and can lead to the formation of undesired byproducts.

Regioselectivity: In cases where the aniline precursor has multiple potential sites for cyclization, controlling the regioselectivity can be difficult, leading to mixtures of isomers.

Advancements:

To overcome these challenges, chemists have developed innovative synthetic strategies:

Modern Catalysis: The development of more potent catalytic systems, including transition-metal catalysts (e.g., rhodium, ruthenium, cobalt, copper) and organocatalysts, has enabled quinoline synthesis under milder conditions. mdpi.com These catalysts can facilitate C-H activation and annulation reactions that are more tolerant of diverse functional groups. mdpi.com

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a mild and powerful method for forming C-C and C-N bonds. These reactions can proceed at room temperature and offer new pathways for constructing complex heterocyclic systems, including fluorinated quinolines. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance safety when dealing with highly exothermic reactions and often improves yields and purity compared to batch processing.

Domino and Multicomponent Reactions: Designing synthetic routes that combine multiple bond-forming events into a single operation (domino or cascade reactions) improves efficiency by reducing the number of purification steps and minimizing waste. mdpi.comresearchgate.net These strategies are increasingly applied to the synthesis of complex heterocyclic structures.

The ongoing development of these advanced synthetic methods is crucial for accessing structurally diverse fluorinated quinolines like this compound, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Conformational and Electronic Impact of the Trifluoromethoxy Group on Biological Activity

The trifluoromethoxy (-OCF₃) group at the 8-position of the quinoline (B57606) ring exerts a profound influence on the molecule's conformational and electronic properties, which in turn significantly impacts its biological activity. The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent. This electronic pull can modulate the pKa of the quinoline nitrogen and the 4-hydroxy group, influencing the molecule's ionization state at physiological pH and its ability to participate in crucial interactions with biological targets. mdpi.com

Furthermore, the trifluoromethoxy group is considerably more lipophilic than a methoxy or hydroxyl group. This increased lipophilicity can enhance the compound's ability to cross cellular membranes, thereby improving its bioavailability and access to intracellular targets. mdpi.com The bulkiness of the -OCF₃ group can also dictate the molecule's preferred conformation, potentially locking it into a bioactive orientation that favors binding to a specific target. This steric influence can also prevent unwanted metabolic transformations, thereby increasing the compound's metabolic stability and duration of action. researchgate.net

Role of the Hydroxy Group at Position 4 in Molecular Recognition and Biological Efficacy

The 4-hydroxy group is a critical pharmacophoric feature in many biologically active quinoline derivatives. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions within the binding sites of various enzymes and receptors. nih.gov In the context of 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline, this hydroxyl group is pivotal for molecular recognition. It can establish key hydrogen bonds with amino acid residues such as glutamate and arginine in a target protein, anchoring the molecule in the active site and contributing significantly to its binding affinity and biological efficacy. nih.gov

The acidity of the 4-hydroxy group, influenced by the electronic nature of other substituents on the quinoline ring, can also play a role in its interaction with target proteins. The electron-withdrawing nature of the 8-trifluoromethoxy group would be expected to increase the acidity of the 4-hydroxy group, potentially enhancing its hydrogen bonding capabilities.

Significance of Methyl Substitution at Position 2 for Potency and Selectivity

Moreover, the steric bulk of the 2-methyl group, although modest, can play a crucial role in determining the compound's selectivity for a particular biological target. rsc.org By creating specific steric interactions, it can favor binding to one receptor subtype over another, or to a specific enzyme isoform. This can be advantageous in reducing off-target effects and improving the therapeutic index of a drug candidate. For instance, in some contexts, 2-methylquinolines have shown substantial biological activities. nih.gov

Systematic Exploration of Substituent Effects on the Quinoline Core

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring system. rsc.orgbrieflands.com A systematic exploration of these effects is crucial for optimizing the pharmacological profile of a lead compound like this compound.

PositionSubstituentPotential Impact on Activity
5Electron-donating group (e.g., -CH₃)May enhance activity against certain cancer cell lines. biointerfaceresearch.com
5Electron-withdrawing group (e.g., -NO₂)Can increase cytotoxicity. brieflands.com
6Halogen (e.g., -Cl, -F)Can significantly enhance antibacterial activity. orientjchem.org
7Electron-donating group (e.g., -OCH₃)May influence selectivity for certain targets. nih.gov
7Electron-withdrawing group (e.g., -Cl)Can be favorable for certain enzyme inhibitory activities. nih.gov

Rational Design Principles for Modulating Ligand-Target Interactions

The principles of rational drug design are instrumental in fine-tuning the interaction between a ligand, such as this compound, and its biological target. researchgate.netnih.gov By understanding the three-dimensional structure of the target's binding site, medicinal chemists can introduce modifications to the ligand to optimize its fit and binding affinity.

Key strategies include:

Structure-Based Drug Design: Utilizing X-ray crystallography or NMR spectroscopy data of the target protein to design ligands that complement the shape and chemical environment of the active site.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules with improved properties.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydrogen atom with fluorine to block metabolic pathways. mdpi.com

These approaches allow for a more targeted and efficient drug discovery process, moving away from traditional trial-and-error methods.

Molecular Modifications for Enhanced Biological Performance

Building upon the principles of rational design, specific molecular modifications can be made to the this compound scaffold to enhance its biological performance. mdpi.comnih.govmdpi.com These modifications aim to improve properties such as potency, selectivity, metabolic stability, and bioavailability.

Modification StrategyExampleDesired Outcome
Introduction of additional functional groupsAdding a basic amine side chainImproved water solubility and potential for salt formation.
Ring bioisosterismReplacing the quinoline core with a quinazolineAltered electronic properties and potential for new target interactions.
Prodrug approachEsterification of the 4-hydroxy groupEnhanced membrane permeability and targeted drug release.
DeuterationReplacing specific hydrogen atoms with deuteriumIncreased metabolic stability by slowing down enzymatic degradation.

Such modifications are guided by the SAR data gathered for the parent compound and its analogs. The goal is to create new chemical entities with superior therapeutic profiles. mdpi.com

Biological Target Identification and Mechanistic Elucidation

Enzymatic Inhibition Studies of 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline

The potential for this compound to act as an enzyme inhibitor is a key area of investigation. While direct studies on this specific compound are limited, research on structurally related quinoline (B57606) and quinolone derivatives provides valuable insights into its possible enzymatic targets.

Kinetic Analysis of Enzyme Inhibition (e.g., DNA Gyrase, Viral Proteases, Dioxygenases)

DNA Gyrase: The 4-hydroxy-2-quinolone scaffold is a crucial component in a class of compounds known to inhibit the bacterial enzyme DNA gyrase subunit B (GyrB). This enzyme is essential for bacterial DNA replication, making it a prime target for antibacterial agents. Studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have demonstrated that the 4-hydroxy-2-quinolone fragment plays a pivotal role in binding to the ATP-binding site of GyrB. nih.gov The carbanyl group of this fragment can form hydrogen bonds with key amino acid residues, such as Arg144, while the 4-hydroxyl group can interact with Glu58 and Arg84. nih.gov This inhibition of GyrB disrupts bacterial DNA synthesis and leads to cell death. nih.gov While kinetic data for this compound is not currently available, its structural similarity to these known GyrB inhibitors suggests it may exhibit a similar mechanism of action.

Viral Proteases and Dioxygenases: There is currently no available scientific literature detailing the kinetic analysis of this compound's inhibitory effects on viral proteases or dioxygenases.

Determination of Binding Affinities and Dissociation Constants

The binding affinity of a compound to its target is a critical determinant of its potency. For the related N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, inhibitory concentrations (IC₅₀) against S. aureus GyrB have been determined, showcasing the potential of this chemical class. nih.gov For instance, the lead compound in one study, designated f1, exhibited an IC₅₀ of 1.21 µM. nih.gov Structural modifications of this compound led to the identification of even more potent inhibitors, such as f4 and f14, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov

CompoundIC₅₀ (µM) against S. aureus GyrB
f11.21
f40.31
f140.28

This table presents the half-maximal inhibitory concentration (IC₅₀) values of several N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide compounds against Staphylococcus aureus DNA gyrase subunit B (GyrB). Data sourced from a study on novel GyrB-targeted antibacterial agents. nih.gov

These findings underscore the importance of the 4-hydroxy-2-quinolone core in achieving high binding affinity to DNA gyrase. The specific binding affinity and dissociation constants for this compound have not yet been reported.

Receptor Modulation Assays and Functional Characterization (e.g., Aryl Hydrocarbon Receptor activation)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes associated with xenobiotic metabolism and other cellular processes. nih.govnih.gov Activation of AhR can lead to diverse biological effects. nih.govnih.gov Currently, there are no published studies investigating the ability of this compound to modulate the Aryl Hydrocarbon Receptor. Therefore, its functional characterization in this context remains unknown.

Investigation of Cellular Pathway Perturbations in Non-Human Models (e.g., HIF stabilization, angiogenesis modulation)

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels, and their stabilization is linked to various physiological and pathological processes, including angiogenesis. The modulation of angiogenesis, the formation of new blood vessels, is a key target in several therapeutic areas. There is currently no available research on the effects of this compound on HIF stabilization or angiogenesis modulation in non-human models.

Mechanistic Investigations of Anti-Infective Properties in In Vitro Systems

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents. acs.orgnih.govresearchgate.netnih.govmedcraveonline.com The primary mechanism of action for many quinolone-based antibacterial drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. acs.org The structural features of this compound, particularly the 4-hydroxy-2-quinolone core, suggest a potential for antibacterial activity through this pathway.

In vitro studies of various quinoline derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. acs.orgresearchgate.net For example, certain novel quinoline derivatives have shown promising minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The anti-infective mechanism of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. researchgate.net While the specific anti-infective profile of this compound has not been detailed in the literature, its chemical structure warrants further investigation in this area.

Exploration of Interactions with Key Biomolecular Systems (e.g., Nucleic Acids, Proteins, Lipids)

The interaction of small molecules with fundamental biomolecules such as nucleic acids, proteins, and lipids underpins their biological activity. For quinoline-based compounds, interactions with proteins are a primary mechanism of action, as exemplified by the binding to DNA gyrase. nih.gov The potential for these compounds to intercalate with DNA has also been explored as a possible mechanism for their antimicrobial and cytotoxic effects. Furthermore, the lipophilicity of a compound, influenced by substituents like the trifluoromethoxy group, can govern its ability to interact with and traverse lipid membranes. At present, specific studies detailing the interactions of this compound with nucleic acids, proteins, and lipids are not available.

Ligand-Target Co-crystallography and Structural Biology Insights

Although co-crystallography data for this compound is not presently in the public domain, the scientific community has successfully utilized this technique to elucidate the binding modes of analogous quinoline structures with their respective protein targets. For instance, crystallographic studies of other substituted quinolines have provided atomic-level detail into their interactions within the active sites of enzymes or receptors. These studies are crucial for structure-based drug design, enabling the optimization of ligand affinity and selectivity.

The general approach to understanding the structural biology of a compound like this compound would involve the following hypothetical steps, based on established methodologies for similar molecules:

Identification of the Biological Target: The initial and most critical step is to identify the specific protein or nucleic acid that this compound interacts with to exert its biological effect. This is typically achieved through biochemical assays, genetic screening, or computational predictions.

Co-crystallization Trials: Once the target is identified and purified, researchers would attempt to grow crystals of the target protein in complex with this compound. This process can be challenging and often requires screening a wide range of conditions.

X-ray Diffraction Data Collection and Structure Determination: If suitable co-crystals are obtained, they are exposed to X-ray beams to generate diffraction patterns. These patterns are then used to calculate the three-dimensional electron density map of the protein-ligand complex, revealing the precise atomic arrangement.

Analysis of Binding Interactions: The resulting crystal structure would provide invaluable insights into how this compound binds to its target. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. The orientation of the trifluoromethoxy group and the hydroxyl and methyl substituents on the quinoline core would be of particular interest in defining its binding specificity.

Given the diverse biological activities reported for the broader class of quinoline derivatives, potential targets for this compound could span various protein families, including kinases, polymerases, or metabolic enzymes. For example, studies on similar quinoline compounds have revealed their potential as inhibitors of Hepatitis B Virus replication, highlighting a possible area of investigation.

The table below summarizes the type of data that would be generated from a successful co-crystallography study, using placeholder information to illustrate the format.

ParameterHypothetical Data for this compound-Target Complex
PDB ID Not Available
Biological Target Not Identified
Resolution (Å) e.g., 2.5
Space Group e.g., P2₁2₁2₁
Key Interacting Residues e.g., Tyr123, Phe234, Arg345
Hydrogen Bonds e.g., with the 4-hydroxy group
Hydrophobic Interactions e.g., involving the quinoline ring and trifluoromethoxy group

Future research is necessary to identify the biological target of this compound and to obtain co-crystal structures. Such studies would be instrumental in elucidating its mechanism of action and would provide a rational basis for the design of new therapeutic agents.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For a substituted quinoline (B57606) like 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline, DFT studies would be employed to optimize its three-dimensional geometry and calculate its electronic characteristics.

Methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to compute key parameters. These calculations yield insights into the molecule's stability and reactivity. Important calculated properties include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and reactive. For a highly substituted analog, 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, DFT calculations have been used to visualize the HOMO and LUMO plots, identifying the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

These quantum chemical descriptors provide a foundational understanding of the molecule

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example:
  • Step 1 : Bromination or chlorination at the 8-position using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions to introduce halogens .
  • Step 2 : Trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions, often employing CuI\text{CuI}-mediated Ullmann-type reactions .
  • Step 3 : Hydroxylation at the 4-position using oxidizing agents (e.g., KMnO4\text{KMnO}_4) or acidic hydrolysis of ester intermediates .
  • Key Tip : Monitor reaction progress with 1H NMR^1\text{H NMR} to track substituent incorporation and avoid over-oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to distinguish trifluoromethoxy signals from other fluorinated groups .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in triazole-containing analogs .
  • Elemental Analysis : Validate empirical formulas, especially for novel derivatives .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in biological studies?

  • Methodological Answer : SAR studies often involve:
  • Systematic Substituent Variation : Replace trifluoromethoxy with chloro, fluoro, or methyl groups to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Substitute the 4-hydroxy group with carboxylic acid or ester moieties to modulate solubility and target binding .
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors .
  • Validation : Compare IC50_{50} values across analogs in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound under scalable conditions?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to minimize side products .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times for steps like cyclization or hydroxylation .
  • Yield Tracking : Use DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) affecting output .

Q. How should conflicting biological activity data (e.g., antiviral vs. anticancer potency) be resolved for this compound?

  • Methodological Answer :
  • Dose-Response Replication : Conduct independent assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to confirm reproducibility .
  • Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .
  • Metabolite Analysis : Check for in situ degradation products (e.g., via LC-MS) that may contribute to contradictory results .
  • Species-Specific Testing : Compare activity in human vs. murine cell lines to rule out model-dependent effects .

Q. What computational approaches are effective in modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map HOMO/LUMO orbitals and predict redox behavior .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets to assess membrane permeability or binding stability .
  • QSAR Modeling : Corrogate substituent electronegativity (e.g., trifluoromethoxy) with bioactivity using partial least squares regression .

Q. How can researchers design analogs of this compound for improved pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Strategies : Convert the 4-hydroxy group to esters (e.g., acetyl, pivaloyl) to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to the quinoline nitrogen to prolong half-life .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., 8-trifluoromethoxy) for deuterium or fluorine substitution .

Q. What interdisciplinary applications (beyond medicinal chemistry) are plausible for this compound?

  • Methodological Answer :
  • Materials Science : Investigate its fluorescence properties for OLEDs or sensor applications via UV-Vis and fluorescence spectroscopy .
  • Catalysis : Test as a ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) due to its electron-withdrawing trifluoromethoxy group .
  • Environmental Chemistry : Study its degradation pathways (e.g., photolysis, hydrolysis) to assess persistence in ecosystems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.